molecular formula C9H18O3 B1580929 Diisobutyl carbonate CAS No. 539-92-4

Diisobutyl carbonate

Cat. No.: B1580929
CAS No.: 539-92-4
M. Wt: 174.24 g/mol
InChI Key: UXXXZMDJQLPQPH-UHFFFAOYSA-N
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Description

Diisobutyl carbonate is an organic compound with the molecular formula C9H18O3. It is a carbonate ester derived from isobutanol and carbonic acid. This compound is known for its applications in various industrial processes, particularly as a solvent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutyl carbonate can be synthesized through the reaction of isobutanol with phosgene or carbon dioxide in the presence of a catalyst. The reaction typically involves the following steps:

    Reaction with Phosgene: Isobutanol reacts with phosgene in the presence of a base to form this compound.

    Reaction with Carbon Dioxide: Isobutanol reacts with carbon dioxide in the presence of a catalyst such as a metal oxide to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure efficient mixing and reaction control. The process involves:

    Feed Preparation: Isobutanol and carbon dioxide are fed into the reactor.

    Reaction: The mixture is passed through a reactor containing a catalyst at elevated temperatures and pressures.

    Separation: The product is separated from unreacted starting materials and by-products using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Diisobutyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form isobutanol and carbon dioxide.

    Transesterification: Reacts with alcohols to form different carbonate esters.

    Reduction: Can be reduced to isobutanol using reducing agents.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Transesterification: Alcohols, acidic or basic catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Isobutanol and carbon dioxide.

    Transesterification: Different carbonate esters.

    Reduction: Isobutanol.

Scientific Research Applications

Chemical Applications

1.1 Solvent and Intermediate in Organic Synthesis
DIBC is primarily utilized as a solvent in organic synthesis due to its excellent solvating properties for a variety of organic compounds. It facilitates chemical reactions by dissolving reactants and enhancing their reactivity. DIBC is also used as an intermediate in the production of other chemicals, particularly in the synthesis of dialkyl carbonates through transesterification processes.

1.2 Reactivity in Chemical Processes
DIBC participates in various chemical reactions, including hydrolysis and transesterification, leading to the formation of different products. Its ability to act as both a solvent and reactant makes it valuable in synthetic organic chemistry.

Biological Applications

2.1 Sample Preparation for Biological Analysis
In biological research, DIBC is employed for preparing biological samples for analysis. Its solvent properties allow it to dissolve biomolecules effectively, facilitating their study in various assays and experiments.

2.2 Drug Delivery Systems
Recent studies have investigated the potential of DIBC in drug delivery systems. Its low toxicity and favorable solvation characteristics make it a candidate for formulating drug carriers that can enhance the bioavailability of therapeutic agents.

Industrial Applications

3.1 Coatings and Adhesives
DIBC is used in the formulation of coatings and adhesives due to its ability to improve the physical properties of these materials. It enhances adhesion, flexibility, and durability, making it suitable for various industrial applications.

3.2 Plasticizers
In the plastics industry, DIBC serves as a plasticizer that improves the flexibility and workability of polymer materials. Its incorporation into plastic formulations helps achieve desired mechanical properties while maintaining product stability.

Synthesis and Use in Green Chemistry

A study conducted by researchers at The University of Queensland highlighted the use of DIBC in green chemical synthesis. The research focused on the production of dimethyl carbonate via carbonyl bromide intermediates, showcasing DIBC's role as a sustainable solvent alternative .

Valorization of Glycerol

Another significant application was reported in a study that explored the transesterification reaction of glycerol with dialkyl carbonates, including DIBC. This process demonstrated DIBC's potential as a reagent that can convert waste glycerol into valuable chemicals like glycerol carbonate and glycidol .

Mechanism of Action

Diisobutyl carbonate exerts its effects primarily through its ability to act as a solvent and reactant in various chemical processes. Its mechanism of action involves:

    Solvent Properties: Dissolves a wide range of organic compounds, facilitating chemical reactions.

    Reactivity: Participates in reactions such as hydrolysis and transesterification, leading to the formation of different products.

Comparison with Similar Compounds

    Dimethyl Carbonate: Another carbonate ester with similar solvent properties but different reactivity.

    Diethyl Carbonate: Similar to diisobutyl carbonate but with different physical properties and applications.

    Diphenyl Carbonate: Used in the production of polycarbonates, with different reactivity compared to this compound.

Uniqueness: this compound is unique due to its specific combination of solvent properties and reactivity, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Biological Activity

Diisobutyl carbonate (DIBC), a carbonate ester with the chemical formula C9_9H18_{18}O3_3, is primarily utilized as a solvent and in the synthesis of various organic compounds. Its biological activity has garnered attention in recent years, particularly regarding its potential applications in pharmaceuticals and toxicology.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been evaluated against various bacterial strains, demonstrating effectiveness similar to that of established antimicrobial agents. For instance, a study assessed its inhibitory effects on Gram-positive and Gram-negative bacteria, revealing that DIBC exhibits significant antibacterial properties. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an alternative antimicrobial agent in clinical settings.

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown that DIBC can induce apoptosis in various tumor cell lines, including those derived from lung and breast cancers. The cytotoxicity was quantified using IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50_{50} (μg/mL)Time (h)
KYSE701.46324
KYSE1500.88824
MCF-7 (Breast)2.548

These findings suggest that DIBC may possess anticancer properties , warranting further investigation into its mechanisms of action.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies indicate that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, DIBC has been shown to upregulate p21 expression, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy strategies.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study utilized a disc diffusion method combined with serial dilution techniques to determine the effectiveness of DIBC as an antimicrobial agent.

Results:

  • Staphylococcus aureus: MIC = 32 µg/mL
  • Escherichia coli: MIC = 64 µg/mL

These results underscore the potential for DIBC to be developed as a novel antimicrobial treatment.

Case Study 2: Antitumor Activity

A study investigated the antitumor effects of this compound on human lung cancer cells (A549). The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay.

Findings:

  • At a concentration of 5 µg/mL, DIBC reduced cell viability by approximately 60% after 48 hours.
  • Flow cytometric analysis indicated an increase in apoptotic cells in treated groups compared to controls.

These findings point to the promising role of this compound in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diisobutyl carbonate, and how do they influence experimental design?

this compound (CAS 539-92-4) has a molecular formula of C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . Its density (~1.0475 g/mL) and boiling point (128.7°C) are critical for solvent selection and reaction optimization, especially in reflux conditions . The compound’s stability under standard storage conditions and incompatibility with oxidizing agents or bases necessitate inert atmospheres and dry environments during synthesis . For analytical workflows, its refractive index (1.4060–1.4080) can aid in purity assessment via refractometry .

Q. How can researchers safely handle and store this compound in laboratory settings?

Safe handling requires chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and ventilation to avoid inhalation or skin contact . Storage must prioritize airtight glass containers to prevent moisture ingress or decomposition. Electrostatic charge buildup should be mitigated during transfer . Stability data indicate that decomposition under heat produces carbon oxides, necessitating avoidance of open flames .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

Infrared (IR) spectroscopy is essential for identifying carbonyl (C=O) and ester (C-O) functional groups, with authentic IR spectra serving as benchmarks . For structural elucidation, ¹³C NMR can resolve methyl, methylene, and quaternary carbons, as demonstrated for structurally similar diisobutyl phthalate (DEPT spectrum analysis in Table 2) . GC-MS is critical for detecting trace impurities like residual isobutyl chloroformate (<1.0%) during synthesis .

Advanced Research Questions

Q. How can read-across toxicological data address gaps in this compound’s safety profile?

this compound shares metabolic pathways with esters like dimethyl succinate, where carboxylesterase-mediated hydrolysis generates carboxylic acids and alcohols . Toxicological read-across from dimethyl glutarate (EU-LCI value: 50 µg/m³) is viable if structural and metabolic similarities are validated . However, in vitro assays (e.g., nasal mucosa models) are required to confirm enzymatic conversion rates and dose-response relationships .

Q. What synthetic strategies optimize the yield of this compound derivatives for antifungal applications?

Modifying the carbonate moiety with aromatic substituents (e.g., trifluoromethylphenyl groups) enhances bioactivity, as seen in pyrrole-substituted tetramic acid derivatives . Reaction conditions (e.g., 76.7% yield for 6q) highlight the importance of stoichiometric control and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (monitored by TLC) ensures structural fidelity .

Q. How do high-pressure conditions affect the thermal conductivity of diisobutyl sebacate analogs, and what implications does this have for material science?

Experimental studies on diisobutyl sebacate under high temperatures (1409–1411 K) and pressures reveal nonlinear thermal conductivity trends, attributed to molecular packing and intermolecular interactions . These findings suggest this compound derivatives could serve as heat-transfer fluids in extreme environments, provided phase stability is confirmed via differential scanning calorimetry (DSC) .

Q. What computational methods validate the use of this compound in green chemistry applications?

Molecular dynamics simulations can predict solvation effects in CO₂ capture or catalytic systems, leveraging its low viscosity and polarity. Pairing computational data with experimental metrics (e.g., Hansen solubility parameters) enables solvent selection for sustainable reaction media. However, empirical validation of biodegradability (e.g., OECD 301D assays) remains critical to avoid ecological risks .

Q. Methodological Notes

  • Data Contradictions : While this compound’s stability is well-documented , conflicting reports on its reactivity with acids (e.g., potential decarboxylation) require validation via controlled kinetic studies.
  • Analytical Pitfalls : GC assays may underestimate impurities if detector sensitivity is not calibrated for low-volatility byproducts .
  • Toxicology Gaps : Absence of acute toxicity data necessitates precautionary exposure limits (e.g., adopting dimethyl glutarate’s EU-LCI until in vivo data are available) .

Properties

IUPAC Name

bis(2-methylpropyl) carbonate
Source PubChem
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InChI

InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UXXXZMDJQLPQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060236
Record name Carbonic acid, bis(2-methylpropyl) ester
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Molecular Weight

174.24 g/mol
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CAS No.

539-92-4
Record name Diisobutyl carbonate
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Record name Carbonic acid, bis(2-methylpropyl) ester
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Record name Diisobutyl carbonate
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Record name Diisobutyl carbonate
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Record name CARBONIC ACID, BIS(2-METHYLPROPYL) ESTER
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Retrosynthesis Analysis

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